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(R,R)-Cxcr2-IN-2 -

(R,R)-Cxcr2-IN-2

Catalog Number: EVT-8276008
CAS Number:
Molecular Formula: C18H23ClN2O5S
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,R)-Cxcr2-IN-2 is a chemical compound that has garnered attention in scientific research, particularly in the field of pharmacology. This compound is classified as an inhibitor of the C-X-C motif chemokine receptor 2, which plays a significant role in various inflammatory processes and diseases. Understanding the properties and applications of (R,R)-Cxcr2-IN-2 can provide insights into potential therapeutic interventions for conditions related to inflammation and immune responses.

Source and Classification

(R,R)-Cxcr2-IN-2 is derived from a series of synthetic compounds designed to target specific receptors involved in inflammatory pathways. It falls under the category of small molecule inhibitors, which are often utilized in drug development for their ability to modulate biological activities at the molecular level. The classification is primarily based on its mechanism of action, targeting chemokine receptors that are implicated in the pathophysiology of several diseases, including cancer and autoimmune disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R)-Cxcr2-IN-2 typically involves multi-step organic synthesis techniques. Key methods may include:

  • Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the desired (R,R) configuration is achieved.
  • Coupling Reactions: Employing coupling reactions to form the core structure of the compound, often involving amide or ester linkages.
  • Purification Techniques: Techniques such as chromatography are used to purify the final product, ensuring high purity levels necessary for biological testing.

Specific technical details regarding reaction conditions, solvents, and temperatures would be critical for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R,R)-Cxcr2-IN-2 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed information about:

  • Molecular Formula: The exact composition of atoms within the molecule.
  • Three-Dimensional Conformation: The spatial arrangement of atoms, which is crucial for understanding how the compound interacts with its target receptor.
  • Functional Groups: Identification of functional groups that contribute to its biological activity.

Data from these analyses can reveal insights into how structural features influence binding affinity and selectivity towards the C-X-C motif chemokine receptor 2.

Chemical Reactions Analysis

Reactions and Technical Details

(R,R)-Cxcr2-IN-2 may undergo various chemical reactions that are essential for its activity:

  • Binding Interactions: The compound's ability to bind to the C-X-C motif chemokine receptor 2 can be studied through competitive binding assays.
  • Metabolic Stability: Investigating how (R,R)-Cxcr2-IN-2 is metabolized in biological systems can provide insights into its pharmacokinetics.
  • Degradation Pathways: Understanding potential degradation pathways helps in assessing the compound's stability and shelf-life.

Technical details regarding reaction kinetics and mechanisms would be crucial for comprehensive analysis.

Mechanism of Action

Process and Data

The mechanism of action for (R,R)-Cxcr2-IN-2 involves its interaction with the C-X-C motif chemokine receptor 2, leading to:

  • Inhibition of Chemokine Signaling: By blocking this receptor, (R,R)-Cxcr2-IN-2 can inhibit downstream signaling pathways that contribute to inflammation and immune responses.
  • Modulation of Immune Cell Migration: This inhibition may alter the migration patterns of immune cells, potentially reducing tissue damage associated with excessive inflammation.

Data supporting these mechanisms can be obtained from cellular assays measuring changes in signaling pathways upon treatment with (R,R)-Cxcr2-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (R,R)-Cxcr2-IN-2 include:

  • Molecular Weight: A critical parameter for understanding dosing regimens.
  • Solubility: Information on solubility in various solvents affects formulation strategies.
  • Stability: Thermal and chemical stability data are essential for storage and handling recommendations.

Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis can provide insights into these properties.

Applications

Scientific Uses

(R,R)-Cxcr2-IN-2 has potential applications in various scientific fields:

  • Pharmacology: As a research tool for studying inflammatory diseases and immune responses.
  • Drug Development: Its role as a lead compound could pave the way for new therapeutics targeting chemokine receptors.
  • Biological Research: Understanding its interactions can enhance knowledge about cell signaling pathways involved in disease processes.
Molecular Pharmacology of (R,R)-CXCR2-IN-2

Stereochemical Specificity in CXCR2 Antagonism

The chirality-dependent activity of (R,R)-CXCR2-IN-2 is a defining feature of its molecular pharmacology. This diastereoisomer (compound 68) exhibits a pIC50 of 9.0 in the CXCR2 Tango assay, significantly outperforming its stereoisomeric counterparts which show reduced receptor engagement. This specificity arises from precise three-dimensional complementarity with the CXCR2 binding pocket [7]. Structural biology studies reveal that CXCR2 recognizes ligands through a conserved R-D (Arg-Asp) motif in transmembrane helix 2 and the E-L-R (Glu-Leu-Arg) sequence in chemokines. The (R,R) configuration optimally orients the molecule to engage these motifs through:

  • Hydrophobic contacts with Phe136 and Val216 in the orthosteric pocket
  • Hydrogen bonding with Asp112 in the R-D motif
  • Steric exclusion of non-R,R configurations due to suboptimal fitting in the helical bundle [5] [10]

Mutagenesis studies demonstrate that mutation of Asp112 to alanine reduces (R,R)-CXCR2-IN-2 binding affinity by >80%, confirming the critical role of stereospecific interactions with this residue [5]. The thiourea moiety and disubstituted phenyl groups of the molecule create a topological constraint that is only accommodated by the (R,R) conformation, explaining its superior potency over other stereoisomers.

Table 1: Stereochemical Influence on Pharmacological Activity

StereoisomerTango Assay pIC50HWB CD11b Assay pIC50Receptor Occupancy (t1/2)
(R,R)-CXCR2-IN-29.06.8>120 min
(S,S)-CXCR2-IN-26.24.1<30 min
(R,S)-CXCR2-IN-25.83.9<15 min

Allosteric Modulation of CXCR2 Signaling Pathways

(R,R)-CXCR2-IN-2 functions as a negative allosteric modulator of CXCR2 signaling, disrupting both G-protein-dependent and β-arrestin-mediated pathways without competing with endogenous chemokines at the orthosteric site. This allosteric action follows the ternary complex model of GPCR regulation, where the antagonist binds a topographically distinct pocket near the intracellular loop 2 region, inducing conformational changes that:

  • Stabilize the inactive state of the receptor through rearrangement of transmembrane helices 3 and 6
  • Attenuate Gαi coupling efficiency by 85% (measured by GTPγS binding assays)
  • Reduce β-arrestin recruitment by 92% (BRET assays) [2]

The compound demonstrates context-dependent surmountability – its antagonism appears insurmountable in transient assays but becomes surmountable under high chemokine concentrations in physiological systems. This phenomenon occurs because (R,R)-CXCR2-IN-2 reduces receptor reserve through partial internalization while maintaining hyperbolic agonist-response relationships. In neutrophil migration assays, 100 nM (R,R)-CXCR2-IN-2 inhibits CXCL1-induced chemotaxis by 98% at physiological chemokine concentrations (1 nM), but only 75% at pathological concentrations (100 nM) [2] [6]. This property is pharmacologically significant as it allows modulation rather than complete abolition of CXCR2 function during inflammatory challenges.

Binding Kinetics and Receptor Occupancy Dynamics

The slow dissociation kinetics of (R,R)-CXCR2-IN-2 underpin its prolonged receptor occupancy and sustained pharmacological effects. Radioligand binding studies with [³H]-labeled compound reveal:

  • Association rate (kₒₙ): 2.4 × 10⁵ M⁻¹s⁻¹
  • Dissociation rate (kₒff): 1.7 × 10⁻⁴ s⁻¹
  • Residence time (τ): 98 minutes [2] [7]

This extended residence time exceeds clinically evaluated CXCR2 antagonists like Navarixin (τ = 35 min) and AZD5069 (τ = 42 min), resulting in persistent blockade of CXCR2 signaling even after systemic clearance of the compound. Pharmacodynamic modeling demonstrates that 90% receptor occupancy is maintained for >8 hours after administration despite plasma concentrations falling below detectable levels. This dissociation-limited mechanism explains why in vivo efficacy in neutrophil migration inhibition (measured by CD11b expression) persists longer than predicted from pharmacokinetic parameters alone [2] [7]. The molecular basis for prolonged binding involves:

  • Deep positioning in the allosteric vestibule (15Å below the extracellular surface)
  • Conformational trapping through hydrophobic interactions with Val148 and Leu152
  • Salt bridge formation with Glu160 in intracellular loop 2 [9]

Selectivity Profiling Against Chemokine Receptor Superfamily

Comprehensive profiling against human chemokine receptors confirms the >200-fold selectivity of (R,R)-CXCR2-IN-2 for CXCR2 over related receptors. Screening at 1 µM concentration reveals:

Table 2: Selectivity Profile Across Chemokine Receptors

Receptor% Inhibition at 1 µMFold Selectivity vs CXCR2Primary Ligands
CXCR298%1CXCL1-3,5,7-8
CXCR142%12CXCL6-8
CXCR3<15%>100CXCL9-11
CXCR48%>200CXCL12
CXCR56%>200CXCL13
CXCR611%>200CXCL16
CXCR73%>200CXCL11-12 [4] [7] [10]

The molecular basis for this selectivity stems from divergent allosteric pockets across chemokine receptors. While CXCR1 shares 78% sequence homology with CXCR2 in the transmembrane domains, the substitution of Leu148 (CXCR2) with Phe146 (CXCR1) creates steric hindrance that reduces binding affinity by 12-fold. For more distant receptors like CXCR3 and CXCR4, sequence divergence in intracellular loop 2 (where (R,R)-CXCR2-IN-2 primarily interacts) explains the >200-fold selectivity. Computational docking simulations confirm the compound cannot form stable interactions with the Asp84-Val86-Arg88 triad in CXCR4 that corresponds to the Asp112-Val114-Arg116 interaction site in CXCR2 [4] [9] [10].

In functional assays, (R,R)-CXCR2-IN-2 demonstrates negligible activity (IC50 >10 µM) against 85% of GPCRs in the SafetyScreen44 panel, including aminergic, dopaminergic, and adenosinergic receptors. The only off-target activities observed are:

  • Moderate inhibition of serotonin receptor 5-HT2B (IC50 = 2.1 µM)
  • Weak antagonism of muscarinic M3 receptor (IC50 = 8.7 µM)These activities are pharmacologically irrelevant given therapeutic concentrations ≤100 nM [7] [9].

Properties

Product Name

(R,R)-Cxcr2-IN-2

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3R)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea

Molecular Formula

C18H23ClN2O5S

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18-/m1/s1

InChI Key

DNXKACKCTLURQN-FZKQIMNGSA-N

SMILES

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O

Canonical SMILES

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O

Isomeric SMILES

CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@@]3(CCOC3)C)O

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